molecular formula C22H24Br2N4O6Se2 B12370668 (2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide

(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide

Cat. No.: B12370668
M. Wt: 758.2 g/mol
InChI Key: QSYYRWXQKANXFE-XUIWWLCJSA-N
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Description

The compound “(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide” is a synthetic organic molecule characterized by its complex structure, which includes bromine, hydroxyl, and diselenide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Key steps may include:

    Formation of the core structure: This could involve a series of condensation reactions to form the central amide linkage.

    Introduction of bromine and hydroxyl groups: Bromination and hydroxylation reactions are carried out under controlled conditions to ensure selective substitution.

    Formation of the diselenide linkage: This step may involve the use of selenylating agents under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The diselenide linkage can be reduced to form selenol groups.

    Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones, while reduction of the diselenide linkage may produce selenols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on cellular processes.

    Medicine: It may have potential as a therapeutic agent due to its unique functional groups.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interaction with molecular targets. For example, the hydroxyl and diselenide groups may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanamide: A simpler analog lacking the diselenide linkage.

    (2E)-3-(3-chloro-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-chloro-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide: A similar compound with chlorine instead of bromine.

Uniqueness

The presence of both bromine and diselenide functional groups in the compound makes it unique compared to its analogs. These groups can impart distinct chemical reactivity and biological activity, making the compound valuable for specific applications.

Properties

Molecular Formula

C22H24Br2N4O6Se2

Molecular Weight

758.2 g/mol

IUPAC Name

(2E)-3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[(2E)-3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldiselanyl]ethyl]-2-hydroxyiminopropanamide

InChI

InChI=1S/C22H24Br2N4O6Se2/c23-15-9-13(1-3-19(15)29)11-17(27-33)21(31)25-5-7-35-36-8-6-26-22(32)18(28-34)12-14-2-4-20(30)16(24)10-14/h1-4,9-10,29-30,33-34H,5-8,11-12H2,(H,25,31)(H,26,32)/b27-17+,28-18+

InChI Key

QSYYRWXQKANXFE-XUIWWLCJSA-N

Isomeric SMILES

C1=CC(=C(C=C1C/C(=N\O)/C(=O)NCC[Se][Se]CCNC(=O)/C(=N/O)/CC2=CC(=C(C=C2)O)Br)Br)O

Canonical SMILES

C1=CC(=C(C=C1CC(=NO)C(=O)NCC[Se][Se]CCNC(=O)C(=NO)CC2=CC(=C(C=C2)O)Br)Br)O

Origin of Product

United States

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